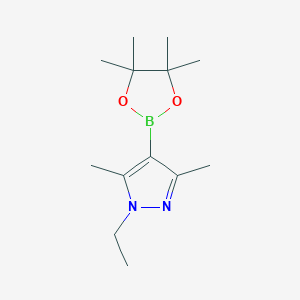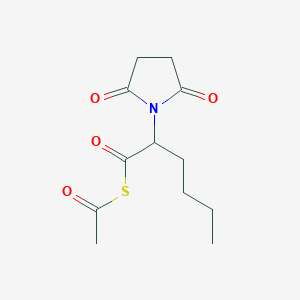
1-(4-Methoxy-2,3-dimethylphenyl)ethanone
Übersicht
Beschreibung
“1-(4-Methoxy-2,3-dimethylphenyl)ethanone” is a chemical compound with the molecular formula C11H14O2 . It is also known by its IUPAC name, 1-(4-Methoxy-2,3-dimethylphenyl)ethanone .
Molecular Structure Analysis
The molecular structure of “1-(4-Methoxy-2,3-dimethylphenyl)ethanone” consists of a ketone group attached to a phenyl ring, which is further substituted with methoxy and methyl groups . The exact 3D structure can be viewed using specialized software .
Physical And Chemical Properties Analysis
“1-(4-Methoxy-2,3-dimethylphenyl)ethanone” is a solid compound . Its exact physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources .
Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Synthesis
A study by Moskvina et al. (2015) demonstrated the use of similar compounds in the synthesis of various heterocyclic compounds like isoflavones and diaryl-substituted aminopyrimidines. This research highlights the potential of 1-(4-Methoxy-2,3-dimethylphenyl)ethanone in organic synthesis, particularly in creating complex molecular structures used in various applications (Moskvina, Shilin, & Khilya, 2015).
Crystallographic Studies
In crystallography, compounds similar to 1-(4-Methoxy-2,3-dimethylphenyl)ethanone have been studied for their molecular structures and properties. Kumar et al. (2015) investigated the molecular structure of a related compound using X-ray diffraction and vibrational spectroscopy, supported by computational studies. These types of studies are crucial in understanding the physical and chemical properties of such compounds (Kumar et al., 2015).
Biotransformation in Green Chemistry
Panić et al. (2017) researched the use of similar compounds in green chemistry, specifically in biotransformations using plant cells. This study highlights the potential of 1-(4-Methoxy-2,3-dimethylphenyl)ethanone in environmentally friendly chemical processes, such as enantioselective preparation of chiral molecules (Panić, Majerić Elenkov, Roje, Cvjetko Bubalo, & Redovniković, 2017).
Pharmaceutical Research
Zhao et al. (2018) isolated new phenanthrenes from Juncus effusus, one of which has a structural resemblance to 1-(4-Methoxy-2,3-dimethylphenyl)ethanone. Such compounds have been evaluated for antimicrobial activities, indicating potential pharmaceutical applications (Zhao, Xu, Zhang, Gong, Zhu, Xu, Wang, & Yang, 2018).
Sensor Development
Soufeena and Aravindakshan (2019) explored the use of related compounds in developing sensors for metal ions. This research shows the potential application of 1-(4-Methoxy-2,3-dimethylphenyl)ethanone in creating colorimetric and fluorescent sensors for various applications (Soufeena & Aravindakshan, 2019).
Antifungal Research
Zhao et al. (2007) conducted research on the antifungal properties of compounds structurally related to 1-(4-Methoxy-2,3-dimethylphenyl)ethanone, demonstrating its potential in developing new antifungal agents (Zhao, Shen, He, Mu, & Hao, 2007).
Eigenschaften
IUPAC Name |
1-(4-methoxy-2,3-dimethylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-7-8(2)11(13-4)6-5-10(7)9(3)12/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPJNQHYVWIUBHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)OC)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxy-2,3-dimethylphenyl)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



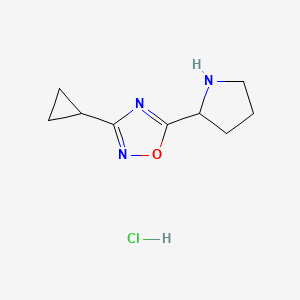
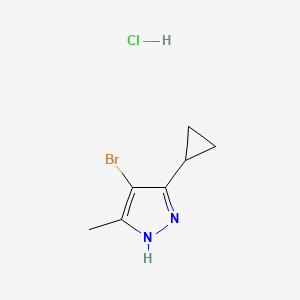

![4-[(Ethoxycarbonyl-phenyl-methyl)-amino]-butyric acid ethyl ester](/img/structure/B1395884.png)
![4,5-Difluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1395886.png)

![3-(2-Chloroimidazo[2,1-b][1,3]thiazol-6-yl)-propanoic acid hydrochloride](/img/structure/B1395890.png)
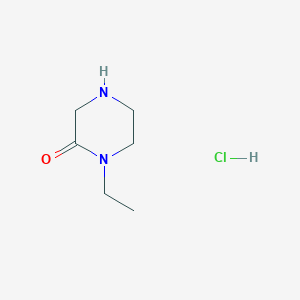

![3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1395895.png)
